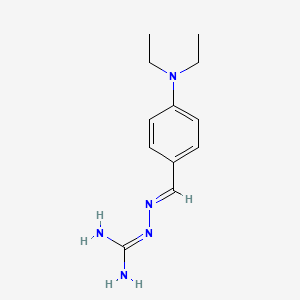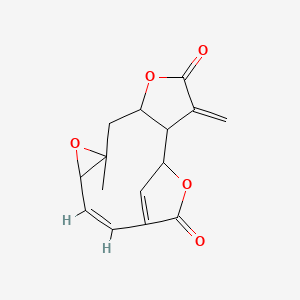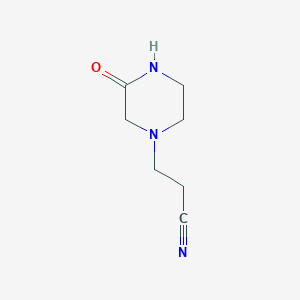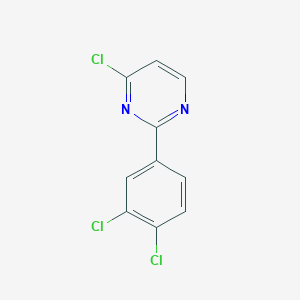
a-Methyl Fentanyl-d3 Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
a-Methyl Fentanyl-d3 Hydrochloride: is a synthetic opioid analgesic and a deuterated analog of a-Methyl Fentanyl. This compound is structurally similar to fentanyl, a potent opioid used for pain management. The deuterium substitution in this compound enhances its stability and provides unique pharmacokinetic properties, making it valuable for scientific research and forensic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of a-Methyl Fentanyl-d3 Hydrochloride typically involves a multi-step process. The general synthetic route includes:
Formation of 4-anilinopiperidine: This step involves the reaction of 4-piperidone hydrochloride with aniline in a reducing environment.
Alkylation: The 4-anilinopiperidine is then alkylated with phenethyl halide under reflux conditions in a highly alkaline medium.
Conversion to a-Methyl Fentanyl-d3: The final step involves reacting the intermediate with propionyl chloride in the presence of halogenated hydrocarbons, followed by isolation and purification.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions and the use of efficient catalysts are crucial for high yield and purity .
Chemical Reactions Analysis
Types of Reactions: a-Methyl Fentanyl-d3 Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols .
Scientific Research Applications
a-Methyl Fentanyl-d3 Hydrochloride has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of fentanyl analogs.
Biology: Employed in studies to understand the metabolic pathways and interactions of opioid receptors.
Medicine: Investigated for its potential use in pain management and as a tool to study opioid pharmacodynamics.
Industry: Utilized in the development of new synthetic opioids and in forensic science for drug testing
Mechanism of Action
a-Methyl Fentanyl-d3 Hydrochloride exerts its effects by binding to opioid receptors, particularly the mu-opioid receptor. This binding activates G-protein coupled receptors, leading to the inhibition of adenylate cyclase and a decrease in intracellular cAMP levels. This results in the inhibition of nociceptive neurotransmitter release, providing analgesic effects. The deuterium substitution enhances the compound’s stability and alters its metabolic profile .
Comparison with Similar Compounds
Fentanyl: A potent opioid analgesic with a similar structure but without deuterium substitution.
3-Methylfentanyl: Another potent fentanyl analog with higher potency but different pharmacokinetic properties.
α-Methylfentanyl: Similar in structure but lacks the deuterium substitution, resulting in different stability and metabolic characteristics
Uniqueness: a-Methyl Fentanyl-d3 Hydrochloride’s uniqueness lies in its deuterium substitution, which provides enhanced stability and unique pharmacokinetic properties. This makes it a valuable tool for scientific research and forensic applications .
Properties
Molecular Formula |
C23H31ClN2O |
|---|---|
Molecular Weight |
390.0 g/mol |
IUPAC Name |
3,3,3-trideuterio-N-phenyl-N-[1-(1-phenylpropan-2-yl)piperidin-4-yl]propanamide;hydrochloride |
InChI |
InChI=1S/C23H30N2O.ClH/c1-3-23(26)25(21-12-8-5-9-13-21)22-14-16-24(17-15-22)19(2)18-20-10-6-4-7-11-20;/h4-13,19,22H,3,14-18H2,1-2H3;1H/i1D3; |
InChI Key |
AYZIIWODJOXKNC-NIIDSAIPSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])CC(=O)N(C1CCN(CC1)C(C)CC2=CC=CC=C2)C3=CC=CC=C3.Cl |
Canonical SMILES |
CCC(=O)N(C1CCN(CC1)C(C)CC2=CC=CC=C2)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


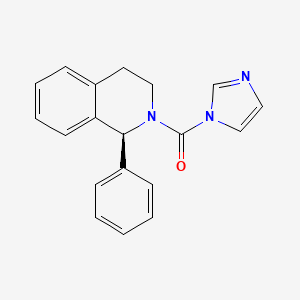


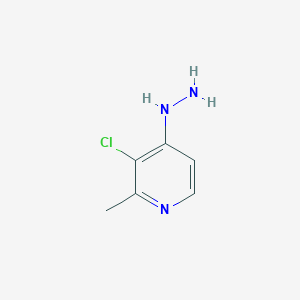
![Methyl[1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]amine dihydrochloride](/img/structure/B13446913.png)
![(5R,8R,9R,10S,13S,14R)-17-hydroxy-2,10,13,17-tetramethyl-5,6,7,8,9,11,12,14,15,16-decahydro-4H-cyclopenta[a]phenanthren-3-one](/img/structure/B13446918.png)
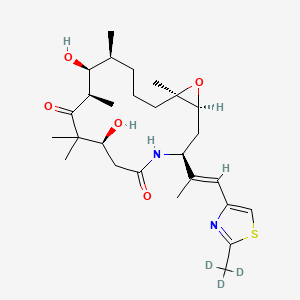

![2-[4-({[(but-3-yn-1-yl)carbamoyl]methyl}amino)phenyl]-2H-1,2,3,4-tetrazole-5-carboxylic acid](/img/structure/B13446937.png)
